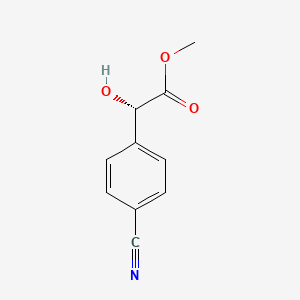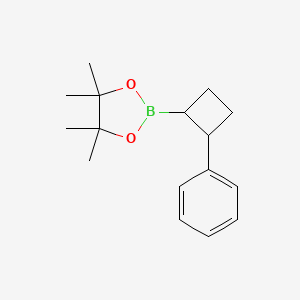
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structure and reactivity. This compound is characterized by the presence of a cyclobutyl ring attached to a boron-containing dioxaborolane moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
准备方法
The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of 2-phenylcyclobutanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding borane.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
科学研究应用
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester moiety, which facilitate the formation of the carbon-carbon bond .
相似化合物的比较
Similar compounds to 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane include other boronic esters such as:
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclopentyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane
What sets this compound apart is its unique cyclobutyl ring, which imparts distinct reactivity and stability compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs .
属性
分子式 |
C16H23BO2 |
|---|---|
分子量 |
258.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(14)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
InChI 键 |
UNJZETLZTWDZEQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
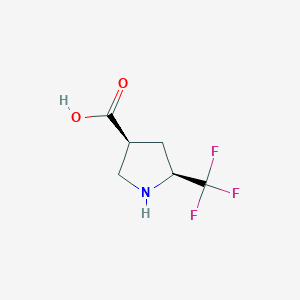


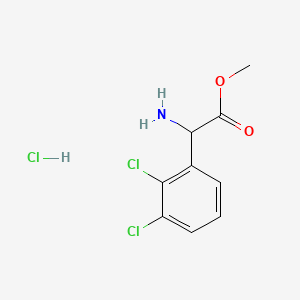

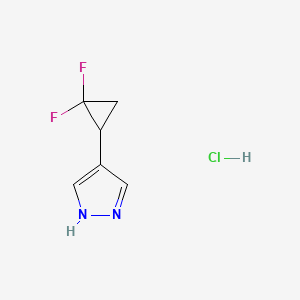
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
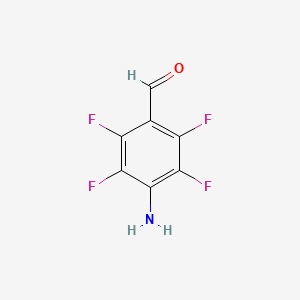
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

